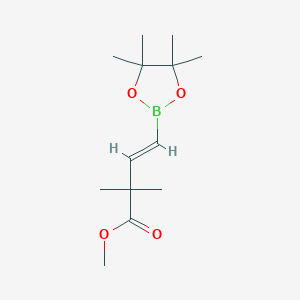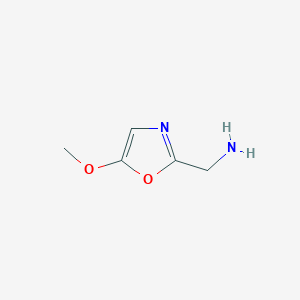
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, or 1-Me-6-TFMTQ, is an organic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure, with a quinoxaline ring and a methyl group attached to the ring, as well as three trifluoromethyl groups. It is a relatively new compound, with its first synthesis reported in 2019. Since then, it has been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学研究应用
1-Me-6-TFMTQ has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic studies, as a potential inhibitor of enzymes, and as a probe for studying the structure and function of proteins. It has also been studied for its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins.
作用机制
1-Me-6-TFMTQ has been studied for its mechanism of action. It has been found to interact with certain enzymes and proteins, resulting in a change in their activity. For example, it has been found to bind to the active site of certain enzymes, resulting in the inhibition of their activity. It has also been found to interact with certain proteins, resulting in a change in their conformation and activity.
Biochemical and Physiological Effects
1-Me-6-TFMTQ has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes and proteins, resulting in a decrease in their activity. It has also been found to modulate the activity of certain proteins, resulting in an increase in their activity. In addition, it has been found to have an effect on certain cellular processes, such as cell proliferation and apoptosis.
实验室实验的优点和局限性
1-Me-6-TFMTQ has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. It is also soluble in organic solvents, which makes it easy to work with. However, it is also relatively expensive and may require a high concentration to achieve the desired effect.
未来方向
1-Me-6-TFMTQ has potential applications in a variety of fields. Future research could focus on its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins. It could also be studied for its potential use as an inhibitor of enzymes or as a probe for studying the structure and function of proteins. Additionally, further research could focus on its potential applications in drug delivery, as well as its potential use as a biomarker for certain diseases. Finally, future research could focus on its potential applications in the field of biotechnology, such as its potential use in gene therapy and gene editing.
合成方法
1-Me-6-TFMTQ is synthesized through a series of steps. First, a solution of 2-amino-6-trifluoromethyl-1,2,3,4-tetrahydroquinoxaline (2-A-6-TFMTQ) in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of a quinoxaline ring, with the trifluoromethyl group attached. The resulting compound is then reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form 1-Me-6-TFMTQ.
属性
IUPAC Name |
1-methyl-6-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZWCVGVAKODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



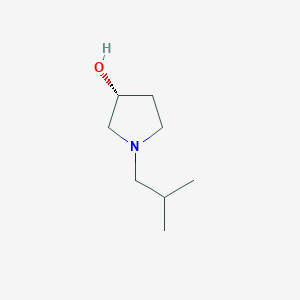
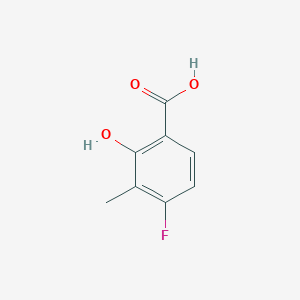

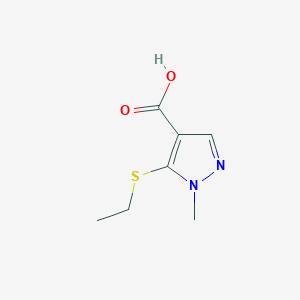
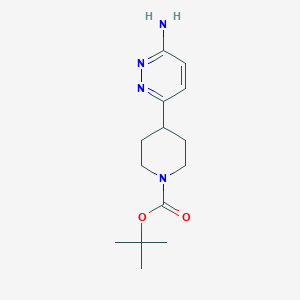

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
